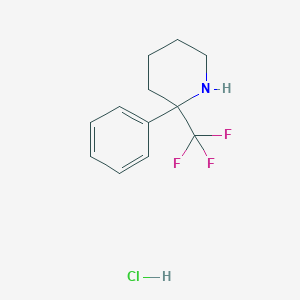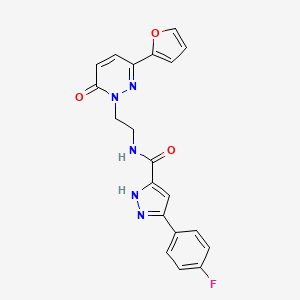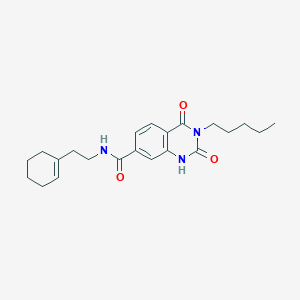
Acide 2-(2-oxo-5-phényl-1,2-dihydropyridin-1-yl)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring with a phenyl group and an acetic acid moiety
Applications De Recherche Scientifique
2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary target of 2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .
Mode of Action
2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid: acts as a noncompetitive antagonist of the AMPA receptor When it is bound to the receptor, it prevents the activation of the receptor, thereby inhibiting the function of the receptor .
Biochemical Pathways
The action of 2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid on the AMPA receptor affects the glutamatergic neurotransmission pathway . Glutamatergic neurotransmission is the most abundant excitatory neurotransmission mechanism in the brain. By inhibiting AMPA receptors, this compound reduces the excitatory neurotransmission, which can have various downstream effects depending on the specific neural circuits involved .
Pharmacokinetics
The pharmacokinetic properties of 2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid It is known that the compound is orally active , suggesting that it is well absorbed from the gastrointestinal tract. The compound’s distribution, metabolism, and excretion properties would need to be determined in further studies.
Result of Action
The molecular and cellular effects of 2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid ’s action are related to its inhibitory effect on AMPA receptors. By reducing excitatory neurotransmission, it can potentially suppress overactive neural circuits. This property is why the compound is being investigated for its potential use in treating conditions like epilepsy, where there is often excessive neural activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-oxo-5-phenyl-1,2-dihydropyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile: Known for its activity as a noncompetitive AMPA receptor antagonist.
2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile hydrate: Another derivative with similar structural features.
Uniqueness
2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of an acetic acid moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-(2-oxo-5-phenylpyridin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12-7-6-11(8-14(12)9-13(16)17)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTRVDPVSLGQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid](/img/structure/B2565356.png)
![N-cyclopropyl-2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2565357.png)
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2565359.png)
![2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline](/img/structure/B2565362.png)
![1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2565364.png)



![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2565372.png)

![N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B2565375.png)
